1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Overview
Description
1-Methanesulfonylpyrrolidin-3-amine hydrochloride (MSPH) is a type of organic compound that has been widely used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound that is composed of a pyrrolidine ring with a methanesulfonyl group attached to the nitrogen atom. MSPH has many properties that make it useful in research, including its ability to act as a catalyst, its low toxicity, and its stability under a range of conditions.
Scientific Research Applications
Chemical Synthesis and Catalysis
- 1-Methanesulfonylpyrrolidin-3-amine hydrochloride is utilized in the stereospecific synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. These compounds are prepared through the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, resulting in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This process is significant for producing optically pure and meso triamine ligands with two pyridine rings, which are valuable in stereochemically pure forms for various chemical synthesis applications (Uenishi et al., 2004).
Aerosol Science and Nanoparticle Research
- In aerosol science, sodium methanesulfonate and aminium chloride nanoparticles are studied for their effective densities, which are essential for calibrating aerosol mass spectrometers or estimating hygroscopic growth factors from electrodynamic balance experiments. Methanesulfonate and aminium salts, including derivatives of 1-methanesulfonylpyrrolidin-3-amine hydrochloride, are commonly found in ambient nanoparticles and are used as calibration standards in this field (Perraud et al., 2023).
Organic Chemistry and Catalysis
- 1-Methanesulfonylpyrrolidin-3-amine hydrochloride plays a role in organic synthesis, particularly in reactions involving the sulfonylation of alcohols. It has been used in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction proceeds with high safety and efficiency, avoiding the production of hazardous by-products and is applicable to complex and optically active compounds in synthetic chemistry (Tanabe et al., 1995).
properties
IUPAC Name |
1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSDPRWSRHDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylpyrrolidin-3-amine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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